N1-(2,2-diethoxyethyl)-4-methylaniline
Overview
Description
N1-(2,2-diethoxyethyl)-4-methylaniline is an organic compound with the molecular formula C12H19NO2 It is a derivative of aniline, where the aniline nitrogen is substituted with a 2,2-diethoxyethyl group and the benzene ring is substituted with a methyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-diethoxyethyl)-4-methylaniline typically involves the alkylation of 4-methylaniline with 2,2-diethoxyethyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) to neutralize the hydrochloric acid formed during the reaction. The reaction can be performed under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of solid-supported catalysts can enhance the efficiency of the reaction and reduce the environmental impact by minimizing waste generation.
Chemical Reactions Analysis
Types of Reactions
N1-(2,2-diethoxyethyl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2,2-diethoxyethyl)-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new pharmaceuticals due to its potential biological activity.
Medicine: It may serve as a precursor for the synthesis of drugs with therapeutic properties.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of N1-(2,2-diethoxyethyl)-4-methylaniline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The diethoxyethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The methyl group at the para position can influence the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
Similar Compounds
N1-(2,2-diethoxyethyl)-aniline: Similar structure but lacks the methyl group at the para position.
N1-(2,2-dimethoxyethyl)-4-methylaniline: Similar structure but with methoxy groups instead of ethoxy groups.
N1-(2,2-diethoxyethyl)-3-methylaniline: Similar structure but with the methyl group at the meta position.
Uniqueness
N1-(2,2-diethoxyethyl)-4-methylaniline is unique due to the presence of both the diethoxyethyl group and the para-methyl group. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-4-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-15-13(16-5-2)10-14-12-8-6-11(3)7-9-12/h6-9,13-14H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWJVLGSKSIUKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC1=CC=C(C=C1)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382026 | |
Record name | N1-(2,2-diethoxyethyl)-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75934-28-0 | |
Record name | N1-(2,2-diethoxyethyl)-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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